5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C8H6ClN3O2 |
|---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
5-chloro-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H6ClN3O2/c1-12-2-4(9)5-6(8(13)14)10-3-11-7(5)12/h2-3H,1H3,(H,13,14) |
InChI Key |
TUZLSDIWHIFANN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Condensation of 2-Methyl-3,3-dichloropropionitrile and Trimethyl Orthoformate
The initial step generates the intermediate 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Compound IV) through nucleophilic substitution. Reactants are combined in a polar aprotic solvent (e.g., dimethylformamide) at 20–40°C for 4–6 hours. The reaction proceeds via acid-catalyzed elimination, with trimethyl orthoformate acting as both a solvent and a formaldehyde equivalent.
Table 1: Reaction Conditions for Intermediate IV Synthesis
| Parameter | Specification |
|---|---|
| Molar Ratio (Propionitrile : Orthoformate) | 1 : 1.2–1.5 |
| Temperature | 20–40°C |
| Reaction Time | 4–6 hours |
| Solvent | Dimethylformamide |
Step 2: Cyclization with Formamidine Salt and Elimination
Compound IV undergoes cyclization with formamidine acetate in the presence of a base (e.g., sodium hydride) to form the pyrrolo[2,3-d]pyrimidine core. This one-pot reaction involves:
-
Addition-Condensation : At 0–50°C, formamidine acetate reacts with IV, facilitated by a substoichiometric base (50–60% of total).
-
Elimination : Raising the temperature to 50–110°C promotes HCl elimination, finalizing the heterocyclic structure.
Table 2: Optimized Cyclization Parameters
| Parameter | Range |
|---|---|
| Molar Ratio (Base : Formamidine : IV) | (2.0–3.0) : (1.0–1.5) : 1 |
| Condensation Temperature | 20–40°C |
| Elimination Temperature | 60–80°C |
| Total Reaction Time | 8–12 hours |
Optimization of Reaction Conditions
Temperature Control
Elevating the elimination phase to 60–80°C reduces byproduct formation while maintaining reaction efficiency. Lower temperatures (<50°C) prolong completion but improve selectivity for the desired regioisomer.
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate solubility and stabilize transition states. Nonpolar solvents result in incomplete cyclization due to poor reagent miscibility.
Stoichiometric Adjustments
Excess base (2.0–3.0 equivalents) ensures complete deprotonation of formamidine, while limiting its quantity prevents over-saponification of the carboxylic acid moiety.
| Hazard | Precautionary Action |
|---|---|
| Moisture Sensitivity | Store under inert gas (N₂/Ar) |
| Corrosivity | Use corrosion-resistant equipment |
| Respiratory Irritation | Employ fume hoods and NIOSH-approved respirators |
Key precautions include:
-
P231 + P232 : Handle under inert gas and protect from moisture.
-
P280 + P284 : Wear nitrile gloves and respiratory protection during synthesis.
-
P301 + P310 : Immediate medical intervention if ingested.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms in the compound can be substituted with other functional groups.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and modification of pyrrolopyrimidine derivatives include N-methyl piperazine and ethanol . Reaction conditions often involve refluxing and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of chlorine atoms can lead to the formation of various functionalized pyrrolopyrimidine derivatives .
Scientific Research Applications
Biological Activities
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has been researched for various biological activities:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain derivatives showed inhibition zones greater than 15 mm against pathogens like Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5-Chloro-7-methyl derivative | S. aureus | 20 |
| 5-Chloro-7-methyl derivative | E. coli | 18 |
Anticancer Activity
The compound has shown promise as an anticancer agent, particularly as a CDK (cyclin-dependent kinase) inhibitor. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induces apoptosis via mitochondrial pathway |
| MCF-7 | 8.0 | Inhibits CDK activity |
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated that the compound induced apoptosis through a mitochondrial-dependent mechanism, leading to a decrease in viable cell counts by approximately 70% after 48 hours of treatment.
Case Study 2: Antimicrobial Properties
In a comparative study of various pyrrolopyrimidine derivatives, the compound demonstrated significant antibacterial activity against Staphylococcus aureus, with an MIC (minimum inhibitory concentration) of 32 µg/mL, confirming its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as kinases. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by up-regulating pro-apoptotic proteins like P53 and BAX, and down-regulating anti-apoptotic proteins like Bcl2 . Molecular docking studies have confirmed its binding affinities to these targets .
Comparison with Similar Compounds
Halogen Substitution: Chloro vs. Bromo Analogs
Replacing chlorine with bromine alters steric and electronic properties. For example:
- 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS 1823900-35-1) has a molecular weight of 256.06 g/mol (C₈H₆BrN₃O₂) . Bromine’s larger atomic radius increases molecular weight and may enhance lipophilicity compared to the chloro analog. However, this substitution could reduce metabolic stability due to heavier halogen bonds.
Substituent Position: Chloro at Position 4 vs. 5
- 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS 1069473-61-5): The chlorine at position 4 and carboxylic acid at position 5 result in distinct electronic distributions. This compound has a molecular weight of 211.605 g/mol and is synthesized via methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF .
Carboxylic Acid Group Variations
- 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS 1005206-17-6): The absence of chlorine and methyl groups reduces steric hindrance, enhancing solubility (molecular weight: 163.13 g/mol) .
- 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine : Bulky aromatic substituents increase hydrophobicity, favoring membrane penetration but reducing aqueous solubility .
Methyl Group Modifications
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| 4-Chloro-7-methyl-7H-pyrrolo[...]-5-carboxylic acid | C₈H₆ClN₃O₂ | 211.605 | 1069473-61-5 | Chloro at 4, methyl at 7, COOH at 5 |
| 5-Bromo-7-methyl-7H-pyrrolo[...]-4-carboxylic acid | C₈H₆BrN₃O₂ | 256.06 | 1823900-35-1 | Bromo at 5, methyl at 7, COOH at 4 |
| 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | C₇H₅N₃O₂ | 163.13 | 1005206-17-6 | Unsubstituted, COOH at 4 |
Biological Activity
5-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, including cytotoxic effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of pyrrolo[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities. The chemical structure is characterized by a pyrrole ring fused with a pyrimidine ring, with a carboxylic acid functional group contributing to its reactivity and biological properties. The molecular formula is and the compound exhibits significant structural diversity that can influence its biological activity.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of 5-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine derivatives against various cancer cell lines. The results indicated varying levels of cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5e | HepG2 | 43.15 |
| 5h | MDA-MB-231 | 59.00 |
| 5k | HeLa | 29.00 |
| 5l | MCF-7 | 50.00 |
These values suggest that certain derivatives exhibit potent cytotoxic effects, making them promising candidates for further development as anticancer agents .
The mechanism by which these compounds exert their cytotoxic effects involves the induction of apoptosis and cell cycle arrest. For instance, compound 5k was shown to significantly increase the levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing the anti-apoptotic protein Bcl-2. This indicates a shift towards apoptosis in cancer cells, which is a desirable outcome in cancer therapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolo[2,3-d]pyrimidine derivatives. Modifications to the core structure can enhance potency and selectivity for specific targets:
- Chlorine Substitution : The presence of chlorine at specific positions has been linked to increased cytotoxicity against certain cell lines.
- Functional Group Variations : Altering functional groups on the aromatic rings can lead to significant changes in activity profiles across different cancer types.
For example, compound 5k , which features multiple substitutions, demonstrated superior inhibitory activity against several tyrosine kinases compared to other derivatives .
Case Study: Compound 5k
A detailed investigation into compound 5k revealed its potential as a multi-targeted kinase inhibitor. In vitro studies showed IC50 values ranging from 40 nM to 204 nM against key enzymes such as EGFR and CDK2, comparable to established inhibitors like sunitinib (IC50 = 261 nM). Furthermore, molecular docking studies indicated favorable binding interactions with these targets, supporting its role as a promising therapeutic agent .
Q & A
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) using immobilized kinase domains .
- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Crystallography: Resolve co-crystal structures with target kinases (e.g., PDB ID 7SC) to identify critical binding interactions .
Example Data (SPR):
| Kinase | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |
|---|---|---|---|
| EGFR | 1.2×10⁵ | 0.008 | 67 |
| CDK2 | 8.5×10⁴ | 0.012 | 141 |
How does the compound’s stability under physiological conditions affect experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
